molecular formula C22H27N7O B14973737 3-Methyl-6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine

3-Methyl-6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B14973737
M. Wt: 405.5 g/mol
InChI Key: CYIAYOLAKYQEHZ-UHFFFAOYSA-N
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Description

3-Methyl-6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazolopyridazine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate hydrazine derivatives with pyridazine carboxylic acids under reflux conditions . The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the triazolopyridazine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 3-Methyl-6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects . For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}[1,2,4]triazolo[4,3-b]pyridazine stands out due to its unique combination of a triazolopyridazine core with piperazine and piperidine moieties. This structure imparts distinct biological activities and makes it a versatile compound for various applications in medicinal chemistry and pharmacology .

Properties

Molecular Formula

C22H27N7O

Molecular Weight

405.5 g/mol

IUPAC Name

[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C22H27N7O/c1-17-23-24-20-7-8-21(25-29(17)20)27-11-9-18(10-12-27)22(30)28-15-13-26(14-16-28)19-5-3-2-4-6-19/h2-8,18H,9-16H2,1H3

InChI Key

CYIAYOLAKYQEHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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